The synthesis of 4-(Acetamidomethyl)benzoic acid can be approached through several methods, primarily focusing on the functionalization of benzoic acid derivatives. One common method involves the reaction of benzoic acid with acetamidomethyl chloride in the presence of a base such as triethylamine. The general steps include:
In laboratory settings, parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 4-(Acetamidomethyl)benzoic acid features a benzene ring substituted with both a carboxylic acid group and an acetamidomethyl group. The structural formula can be represented as follows:
COc1ccccc1C(=O)O
This notation indicates the presence of functional groups:
The compound exhibits geometric isomerism due to the spatial arrangement around the benzene ring.
4-(Acetamidomethyl)benzoic acid can participate in various chemical reactions typical for carboxylic acids and amides:
These reactions are influenced by factors such as temperature, solvent, and catalysts used.
The mechanism of action for 4-(Acetamidomethyl)benzoic acid largely depends on its biochemical interactions when used in medicinal applications. As a derivative of benzoic acid, it may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis.
Additionally, it may act as a substrate or inhibitor in various enzymatic pathways due to its structural similarity to other biologically active compounds. Detailed studies on its pharmacokinetics and pharmacodynamics are essential for understanding its full mechanism of action.
The physical properties of 4-(Acetamidomethyl)benzoic acid include:
Chemical properties include its reactivity as a weak acid, which can participate in proton transfer reactions.
4-(Acetamidomethyl)benzoic acid has several significant applications:
Research continues into its potential applications within drug development and other fields due to its unique structural properties and biological activity .
4-(Acetamidomethyl)benzoic acid is a crystalline organic compound with the systematic name 4-[(acetylamino)methyl]benzoic acid, reflecting its dual functional groups. Its molecular formula is C₁₀H₁₁NO₃, corresponding to a molecular weight of 193.20 g/mol [2] [8]. The structure consists of a benzoic acid moiety substituted at the para-position by an acetamidomethyl group (–CH₂NHC(O)CH₃). This arrangement is confirmed by its SMILES notation (CC(=O)NCC1=CC=C(C=C1)C(=O)O) and InChIKey (DSEUUJNFENYHDY-UHFFFAOYSA-N), which encode its atomic connectivity and stereochemical features [3] [5].
Alternative names include:
The compound is often confused with the structurally distinct 4-acetamidobenzoic acid (acedoben), which lacks the methylene spacer between the benzene ring and acetamide group [7] [10].
Table 1: Key Identifiers of 4-(Acetamidomethyl)benzoic Acid
Property | Value |
---|---|
CAS Registry Number | 1205-58-9 |
Molecular Formula | C₁₀H₁₁NO₃ |
Molecular Weight | 193.20 g/mol |
IUPAC Name | 4-[(acetylamino)methyl]benzoic acid |
Synonyms | 4-(Acetamidomethyl)benzoic acid; 4-(Acetylamino)methylbenzoic acid |
This compound emerged as a strategic intermediate during mid-20th-century pharmaceutical research, particularly in the synthesis of tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a potent antifibrinolytic agent [6]. The historical synthesis pathway involved:
The acetamidomethyl group served as a protecting group for the amine during ring hydrogenation, preventing undesirable side reactions and enabling selective crystallization of the trans-isomer of tranexamic acid. This approach addressed challenges in achieving stereoselective synthesis of cyclic amino acids, marking a significant advancement in the manufacture of hemostatic drugs [6].
4-(Acetamidomethyl)benzoic acid’s bifunctional reactivity (carboxylic acid and acetamide) enables diverse pharmaceutical applications:
Table 2: Synthetic Applications of 4-(Acetamidomethyl)benzoic Acid
Application | Function | Product Example |
---|---|---|
Hemostatic Drug Synthesis | Amine-protected precursor | Tranexamic acid |
Solid-Phase Peptide Supports | Acid-stable anchoring moiety | Peptide-resin conjugates |
Polymer Modification | Monomer for functionalized materials | Bioactive plastics |
Bioconjugation | Carboxylate linker for biomolecules | Antibody-drug conjugates |
The compound is commercially available with ≥95–98% purity (high-performance liquid chromatography) and typically stored as a solid at room temperature or –20°C to maintain stability [2] [5] [9]. Its utility as an intermediate continues to expand in medicinal chemistry and materials science due to its straightforward functionalization and robust stability under diverse reaction conditions.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0